molecular formula C19H18ClN3O3 B11179003 3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11179003
M. Wt: 371.8 g/mol
InChI Key: PFRRTGMAFGDKAG-UHFFFAOYSA-N
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Description

3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is an organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a complex structure that includes a chloro-substituted benzohydrazide moiety and a pyrrolidinone ring, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves a multi-step process:

    Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of an amine with a diacid or its derivative under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group:

    Formation of the Benzohydrazide Moiety: The final step involves the reaction of the intermediate with 3-chlorobenzohydrazide under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into binding mechanisms and activity.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The compound’s structure allows it to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-[1-(2,6-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
  • 3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Comparison

Compared to similar compounds, 3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct entity in its class.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C19H18ClN3O3/c1-11-6-12(2)8-15(7-11)23-17(24)10-16(19(23)26)21-22-18(25)13-4-3-5-14(20)9-13/h3-9,16,21H,10H2,1-2H3,(H,22,25)

InChI Key

PFRRTGMAFGDKAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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